4-Bromo-1-methyl-1H-imidazole-2-carbonitrile
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Overview
Description
4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound featuring a bromine atom, a methyl group, and a nitrile group attached to an imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathway and the context within the organism.
Result of Action
Given the diverse biological activities of imidazole derivatives, the effects could range from changes in enzyme activity to alterations in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions . The resulting brominated product is then subjected to further reactions to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve scalable and cost-effective methods. For instance, a scalable synthesis of similar compounds has been reported, which can be adapted for the production of 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile . These methods often focus on optimizing yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-imidazole-2-carbonitrile .
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the nitrile group.
4-Bromo-1,2-dimethyl-1H-imidazole: Contains an additional methyl group compared to 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile.
Uniqueness: this compound is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-4(6)8-5(9)2-7/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPVVNCZZLQQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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